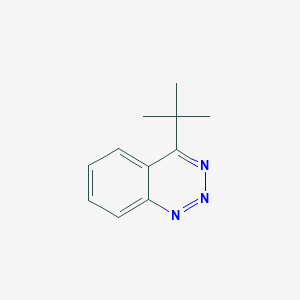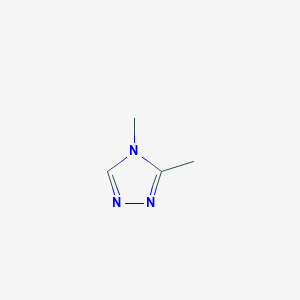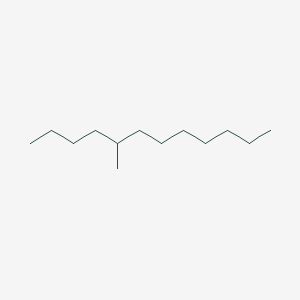
4-tert-butyl-1,2,3-benzotriazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-1,2,3-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by a triazine ring fused with a benzene ring and a tert-butyl group attached at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-tert-butyl-1,2,3-benzotriazine can be synthesized through various methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. This method typically requires the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzotriazine compound in good to excellent yields .
Another method involves the heterocyclization of p-tosylmethyl isocyanide derivatives. This process is carried out under basic conditions, using sodium aryloxides prepared in situ from substituted phenol derivatives and sodium hydride in tetrahydrofuran as the solvent. The reaction proceeds through a cyclization process and loss of the tosyl group, followed by nucleophilic substitution to form the final benzotriazine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-1,2,3-benzotriazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4th position where the tert-butyl group is attached.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Benzotriazinone derivatives.
Reduction: Dihydrobenzotriazine derivatives.
Substitution: 4-aryloxy- or 4-alkoxybenzotriazines.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-tert-butyl-1,2,3-benzotriazine varies depending on its application. In the context of enzyme inhibition, the compound acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, inhibiting the conversion of starch and disaccharides to glucose, which helps control blood sugar levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Benzotriazin-4-one: This compound lacks the tert-butyl group and has different reactivity and biological activity profiles.
1,2,4-Benzotriazine: This isomer has a different arrangement of nitrogen atoms in the triazine ring, leading to distinct chemical properties.
1,2,3-Benzotriazole: This compound has a similar triazine ring but lacks the benzene ring fusion, resulting in different chemical behavior.
Uniqueness
4-tert-butyl-1,2,3-benzotriazine is unique due to the presence of the tert-butyl group at the 4th position. This bulky substituent influences the compound’s reactivity and stability, making it distinct from other benzotriazine derivatives.
Eigenschaften
CAS-Nummer |
62786-01-0 |
|---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-tert-butyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C11H13N3/c1-11(2,3)10-8-6-4-5-7-9(8)12-14-13-10/h4-7H,1-3H3 |
InChI-Schlüssel |
BYTWCKIUFONGTG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NN=NC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)(C)C1=NN=NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)

